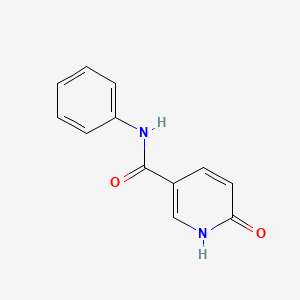![molecular formula C16H15ClN4O B8606237 [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol](/img/structure/B8606237.png)
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol: is a chemical compound that features a benzyltriazole moiety attached to a chlorophenylmethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol typically involves the following steps:
Formation of Benzyltriazole: The benzyltriazole moiety can be synthesized through a cycloaddition reaction between benzyl azide and an alkyne under copper-catalyzed conditions.
Attachment to Chlorophenylmethanol: The benzyltriazole is then reacted with 5-chloro-2-nitrobenzyl alcohol in the presence of a reducing agent to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amine, which is then used to form the final compound.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine intermediate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to stabilize metal ions.
- Employed in click chemistry reactions due to the presence of the triazole ring.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
- Applied in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or stabilizing reactive intermediates. The chlorophenylmethanol moiety may interact with biological membranes or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
[2-[(3-Benzyltriazol-4-yl)amino]-phenyl]methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
[2-[(3-Benzyltriazol-4-yl)amino]-5-methyl-phenyl]methanol: The presence of a methyl group instead of chlorine can alter its chemical properties and biological activity.
Uniqueness:
- The presence of both the benzyltriazole and chlorophenylmethanol moieties in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol provides unique reactivity and potential applications that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C16H15ClN4O |
|---|---|
Poids moléculaire |
314.77 g/mol |
Nom IUPAC |
[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-7-15(13(8-14)11-22)19-16-9-18-20-21(16)10-12-4-2-1-3-5-12/h1-9,19,22H,10-11H2 |
Clé InChI |
HKMODIDKXKMEGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



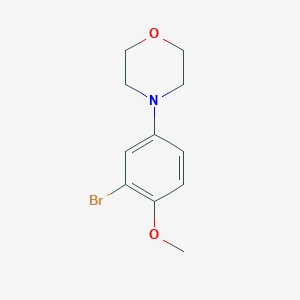
![Butyl 5-[(diethylamino)methyl]furan-2-carboxylate](/img/structure/B8606168.png)

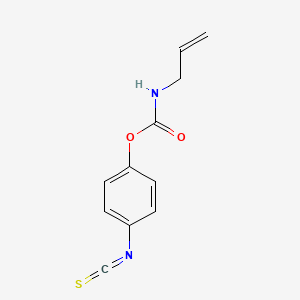
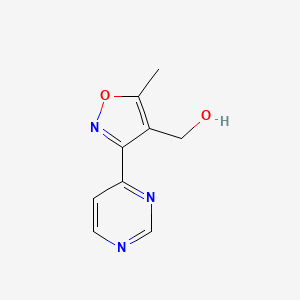

![Benzenepropanoic acid, a-(1-aminoethyl)-3-cyano-, methyl ester, [R-(R*,R*)]-](/img/structure/B8606213.png)
![[(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
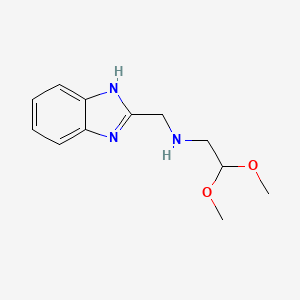
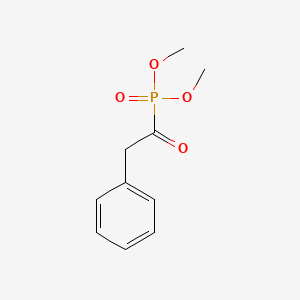
![[(2S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B8606247.png)
